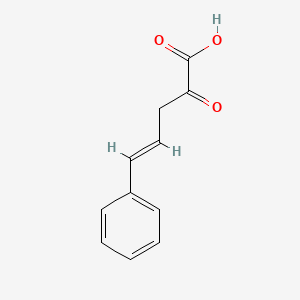
2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a methylamino group, and a carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid typically involves multi-step organic reactions. One common approach is to start with a suitable hexanoic acid derivative and introduce the triazole ring through a cyclization reaction. The methylamino group can be introduced via nucleophilic substitution reactions, often using methylamine as the nucleophile. The reaction conditions may vary, but they generally involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or other nitrogen-containing compounds.
科学的研究の応用
2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of 2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and methylamino group play crucial roles in binding to these targets, influencing biological pathways and chemical reactions. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)pentanoic acid
- 2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)heptanoic acid
- 2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)octanoic acid
Uniqueness
What sets 2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid apart from similar compounds is its specific chain length and the positioning of functional groups. These structural features can significantly influence its reactivity, binding affinity, and overall effectiveness in various applications.
特性
分子式 |
C10H18N4O2 |
|---|---|
分子量 |
226.28 g/mol |
IUPAC名 |
2-methyl-2-(methylamino)-6-(1,2,4-triazol-1-yl)hexanoic acid |
InChI |
InChI=1S/C10H18N4O2/c1-10(11-2,9(15)16)5-3-4-6-14-8-12-7-13-14/h7-8,11H,3-6H2,1-2H3,(H,15,16) |
InChIキー |
KAHBOKUUTUBAOS-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCN1C=NC=N1)(C(=O)O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


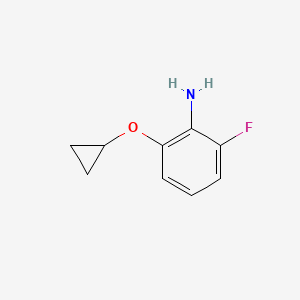

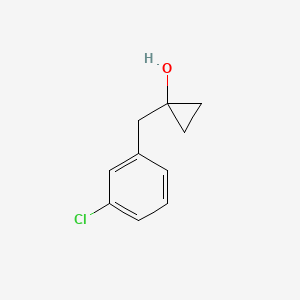

 ketone](/img/structure/B13618087.png)
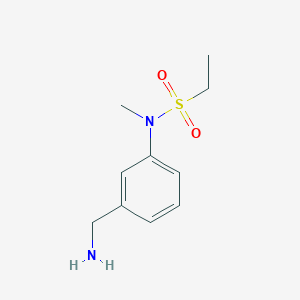
![[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]aminedihydrochloride](/img/structure/B13618098.png)
![N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide](/img/structure/B13618102.png)

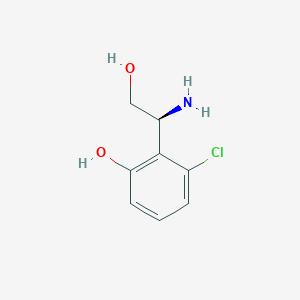
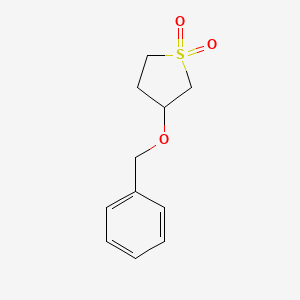
![Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate](/img/structure/B13618123.png)
